

Application Notes and Protocols for BMS-902483 in Hippocampal Slice Electrophysiology

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Compound of Interest

Compound Name: BMS-902483

Cat. No.: B15619150

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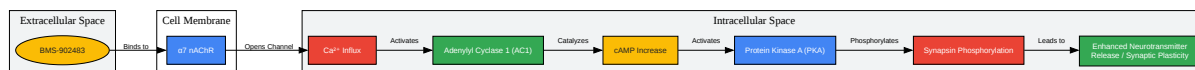
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).[1] These receptors are ligand-gated ion channels highly expressed in the hippocampus and are implicated in cognitive processes, including learning and memory. Activation of $\alpha 7$ nAChRs enhances hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[2] These application notes provide detailed protocols for utilizing **BMS-902483** in hippocampal slice electrophysiology recordings to investigate its effects on synaptic transmission and plasticity.

Mechanism of Action

BMS-902483 acts as a partial agonist at the $\alpha 7$ nAChR. Upon binding, it induces a conformational change in the receptor, opening its ion channel, which is highly permeable to calcium (Ca^{2+}). The influx of Ca^{2+} through the $\alpha 7$ nAChR activates downstream signaling cascades. A key pathway involves the activation of adenylyl cyclase 1 (AC1), leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various synaptic proteins, including synapsin, to enhance neurotransmitter release and modulate synaptic plasticity.



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Caption: Signaling pathway of **BMS-902483** via $\alpha 7$ nAChR activation.

Data Presentation

While specific quantitative data for the effect of **BMS-902483** on the magnitude of LTP in hippocampal slices is not readily available in published literature, data from a structurally similar potent $\alpha 7$ -nAChR agonist, FRM-17848, can provide a useful reference for experimental design. The following table summarizes the concentration-dependent enhancement of LTP by FRM-17848 in rat hippocampal slices. Researchers should perform concentration-response experiments to determine the optimal concentration for **BMS-902483**.

Agonist (Proxy)	Concentration	Effect on CA1 LTP Magnitude (vs. Vehicle)	Animal Model	Reference
FRM-17848	3.16 nM	Significant Enhancement	Rat	[3]
FRM-17848	10 nM	No Significant Enhancement	Rat	[3]
FRM-17848	31.6 nM	No Significant Enhancement	Rat	[3]

Note: This data is for FRM-17848 and should be used as a guideline for designing experiments with **BMS-902483**.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.

Materials:

- Rodent (mouse or rat)
- Anesthetic (e.g., isoflurane)
- Dissection tools (scissors, forceps, scalpel)
- Vibrating microtome (vibratome)
- Dissection dish
- Recovery chamber
- Carbogen gas (95% O₂ / 5% CO₂)
- Sucrose-based cutting solution (ice-cold)
- Artificial cerebrospinal fluid (aCSF) (room temperature and 32-34°C)

Solutions:

- Sucrose-based Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose. Continuously bubbled with carbogen.
- Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Dextrose. Continuously bubbled with carbogen.

Procedure:

- Anesthetize the animal and rapidly decapitate.
- Dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
- Isolate the hippocampus.

- Cut 300-400 μm thick transverse hippocampal slices using a vibratome in the ice-cold cutting solution.
- Transfer the slices to a recovery chamber containing aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.

Electrophysiological Recordings

Equipment:

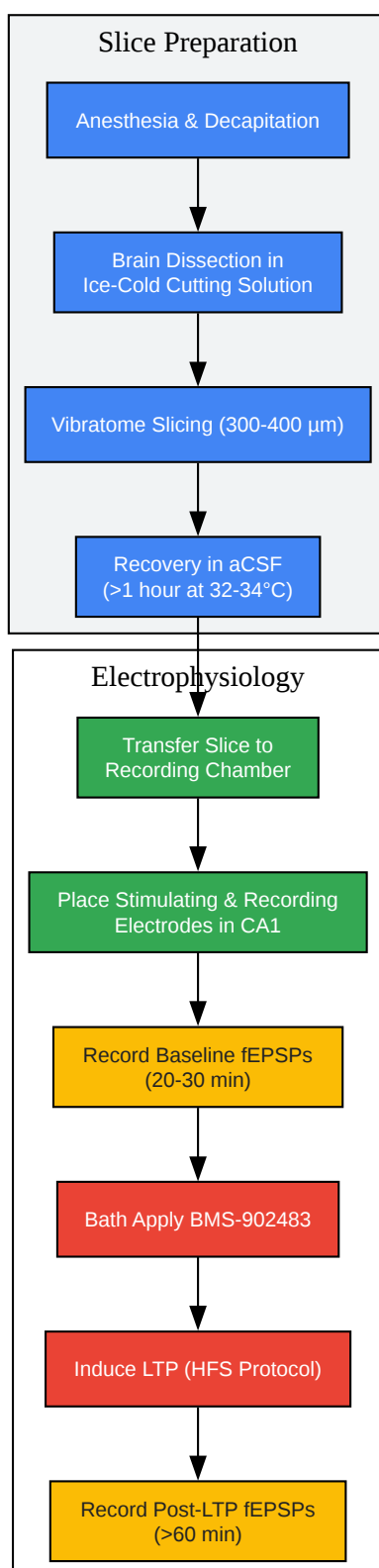
- Upright microscope with differential interference contrast (DIC) optics
- Micromanipulators
- Recording chamber with perfusion system
- Amplifier (e.g., MultiClamp 700B)
- Digitizer (e.g., Digidata 1550)
- Stimulation isolation unit
- Recording and stimulating electrodes (e.g., borosilicate glass pipettes, concentric bipolar stimulating electrode)
- Data acquisition and analysis software (e.g., pCLAMP)

Procedure:

- Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.
- Place a stimulating electrode in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
- Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region.
- Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to

elicit a response that is 30-40% of the maximal fEPSP amplitude.

- Application of **BMS-902483**: Prepare a stock solution of **BMS-902483** in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use. Perfuse the slice with the **BMS-902483**-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.
- LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz, repeated 4 times with a 10-second interval).
- Post-LTP Recording: Record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.



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